N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a pyridinyl group and a trifluoromethylbenzenesulfonamide moiety. Its structure has been elucidated via X-ray crystallography, with refinement performed using the SHELX software suite, a widely recognized tool for small-molecule crystallographic analysis .
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c1-24-14(9-16(23-24)12-4-3-7-21-10-12)11-22-27(25,26)15-6-2-5-13(8-15)17(18,19)20/h2-10,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNYLOYNNZZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure
The compound consists of a pyrazole ring, a pyridine moiety, and a trifluoromethyl benzenesulfonamide group. The overall structure can be summarized as follows:
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Synthesis of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester.
- Introduction of the Pyridine Moiety : This is achieved via a Suzuki-Miyaura coupling reaction.
- Formation of the Benzenesulfonamide : The final step involves an amide coupling reaction between the pyrazole-pyridine intermediate and a sulfonamide derivative.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring pyrazole and pyridine moieties. For instance, derivatives have shown significant cytotoxic activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These values indicate that compounds related to this compound may possess similar or enhanced anticancer activity due to structural similarities .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation can lead to apoptosis in cancer cells or inhibition of tumor growth .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. For example, certain compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium.
| Compound | IC50 (µg/mL) |
|---|---|
| Compound D | 60.56 |
| Compound E | 57.24 |
| Diclofenac Sodium | 54.65 |
Such findings suggest that this compound may also be explored for its anti-inflammatory potential .
Study on Antitumor Activity
A recent study evaluated the antitumor activity of various pyrazole derivatives, including those structurally related to this compound. Results indicated that these compounds significantly inhibited cell proliferation in multiple cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Investigation into CDK Inhibition
Another investigation focused on cyclin-dependent kinase (CDK) inhibition by pyrazole-linked compounds. One derivative exhibited an IC50 value of 25 nM against CDK2, indicating strong inhibitory activity which could be relevant for cancer treatment strategies targeting cell cycle regulation .
Comparison with Similar Compounds
Research Implications
The target compound’s structural nuances position it as a promising lead for further optimization. Its pyridine-pyrazole core offers a versatile scaffold for tuning selectivity, while the trifluoromethylbenzenesulfonamide moiety provides a balance of electronic and steric effects. Future studies should explore co-crystallization with target proteins using SHELX-refined models to validate binding modes .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
The synthesis involves sequential heterocycle formation, sulfonamide coupling, and functional group modifications. Key steps include:
- Pyrazole ring formation : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Sulfonamide coupling : Employ coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
- Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) paired with recrystallization in ethanol/water enhances purity .
- Monitoring : Real-time FTIR or HPLC tracks intermediate stability, particularly for the trifluoromethyl group, which may degrade under prolonged heating .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
A multi-technique approach is essential:
- NMR spectroscopy : , , and NMR confirm regiochemistry of the pyrazole and trifluoromethyl groups. For example, NMR at 376 MHz resolves trifluoromethyl splitting patterns .
- Mass spectrometry (ESI-MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 466.1) and detects halogen isotopic patterns .
- X-ray crystallography : SHELX software refines crystal structures to resolve ambiguities in sulfonamide bond geometry .
Q. How can solubility and stability be evaluated during pre-formulation studies?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–10) using nephelometry to identify optimal solubility ranges .
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. The trifluoromethyl group may hydrolyze under alkaline conditions, requiring pH-controlled formulations .
Advanced Questions
Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets, critical for resolving disorder in the pyridinyl-pyrazole moiety .
- Refinement in SHELXL : Apply anisotropic displacement parameters and restraints for the trifluoromethyl group. Twinning or pseudosymmetry in the crystal lattice may require using the TWIN/BASF commands .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Core modifications : Replace the pyridinyl group with quinoline or isoquinoline to assess π-π stacking interactions. For example, pyridine-to-quinoline substitution increased affinity for kinase targets in related compounds .
- Functional group variations : Introduce electron-withdrawing groups (e.g., nitro) at the benzenesulfonamide para-position to modulate electron density and binding kinetics .
- Assay selection : Pair enzymatic inhibition assays (e.g., fluorescence polarization) with cellular viability screens to differentiate direct target engagement from off-target effects .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., using equilibrium dialysis) and metabolic stability in liver microsomes. Low bioavailability due to sulfonamide glucuronidation could explain reduced in vivo activity .
- Metabolite identification : Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the pyrazole methyl group) that may antagonize the parent compound’s effects .
Q. What methodologies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Heat-shock treated lysates are analyzed via Western blot to confirm stabilization of the target protein upon compound binding .
- Knockdown/rescue experiments : CRISPR-Cas9 knockout of the putative target gene followed by reconstitution with wild-type/mutant alleles clarifies mechanism specificity .
Q. How can flow chemistry improve scalability of key synthetic steps?
- Continuous-flow oxidation : Use a packed-bed reactor with MnO₂ to oxidize intermediates, reducing reaction time from hours to minutes and minimizing byproduct formation .
- In-line purification : Couple a continuous extraction module (e.g., membrane separators) to isolate the sulfonamide intermediate without manual workup .
Q. What biophysical assays quantify binding affinity and kinetics?
- Surface plasmon resonance (SPR) : Immobilize the target protein on a CM5 chip and measure compound binding at varying concentrations (e.g., KD < 100 nM for high-affinity inhibitors) .
- Isothermal titration calorimetry (ITC) : Directly measure enthalpy changes to distinguish entropic vs. enthalpic driving forces for binding .
Q. How can oxidative degradation pathways be mitigated during storage?
- Forced degradation studies : Expose the compound to H₂O₂ (3% w/v) and analyze degradation products via LC-MS. Addition of antioxidants (e.g., BHT) or lyophilization under argon suppresses radical-mediated breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
